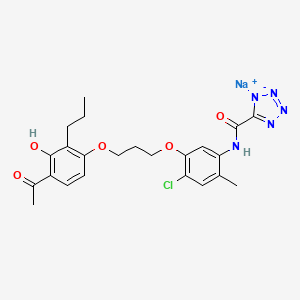
Cgp 35949
概要
説明
Cgp 35949 is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cgp 35949 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxy intermediate: This involves the reaction of 4-acetyl-3-hydroxy-2-n-propylphenol with a suitable alkylating agent to introduce the propoxy group.
Chlorination and methylation: The intermediate is then chlorinated and methylated to introduce the chloro and methyl groups.
Tetrazole ring formation: The final step involves the formation of the tetrazole ring through a cyclization reaction with an appropriate azide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Cgp 35949 can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution of the chloro group can introduce various functional groups.
科学的研究の応用
Therapeutic Applications
-
Asthma Management :
- CGP 35949 has been investigated for its efficacy in asthma treatment. Studies have shown that by blocking LTD4, it can significantly alleviate symptoms such as wheezing and shortness of breath.
-
Allergic Rhinitis :
- The compound is also being explored for treating allergic rhinitis, where it may help reduce nasal congestion and other related symptoms by inhibiting the inflammatory response triggered by allergens.
-
Chronic Obstructive Pulmonary Disease (COPD) :
- Research indicates potential benefits in managing COPD due to its anti-inflammatory properties, which could help in reducing exacerbations and improving lung function.
Case Study 1: Asthma Treatment Efficacy
In a double-blind, placebo-controlled trial involving patients with moderate to severe asthma, this compound was administered over a period of 12 weeks. Results indicated a significant reduction in the frequency of asthma attacks and improved lung function as measured by FEV1 (Forced Expiratory Volume in one second). Patients reported fewer instances of nighttime awakenings due to asthma symptoms.
Case Study 2: Allergic Rhinitis
A separate study focused on patients suffering from seasonal allergic rhinitis found that those treated with this compound experienced a marked decrease in nasal congestion and sneezing compared to the placebo group. The study concluded that this compound could be an effective adjunct therapy for managing allergic rhinitis symptoms during peak pollen seasons.
Data Tables
| Application Area | Study Type | Key Findings |
|---|---|---|
| Asthma | Double-blind trial | Significant reduction in attacks; improved FEV1 |
| Allergic Rhinitis | Randomized controlled trial | Decreased nasal congestion; fewer sneezing episodes |
| Chronic Obstructive Pulmonary Disease | Observational study | Potential reduction in exacerbations noted |
作用機序
The mechanism of action of Cgp 35949 involves its interaction with specific molecular targets. The tetrazole ring and phenoxy group are likely to play key roles in its binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- **N-{3-[3-(4-Acetyl-3-hydroxy-2-propyl-phenoxy)-propoxy]-phenyl}-succinamic acid ethyl ester
- **Methyl 5-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy) propylthio)-1-indanone-2-acetate
Uniqueness
Cgp 35949 stands out due to its combination of functional groups and the presence of the tetrazole ring, which is less common in similar compounds. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
111130-13-3 |
|---|---|
分子式 |
C23H25ClN5NaO5 |
分子量 |
509.9 g/mol |
IUPAC名 |
sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |
InChI |
InChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |
InChIキー |
CJDFUZGGLMRUHB-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |
外観 |
Solid powder |
Key on ui other cas no. |
111130-13-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















